- A potential practical process for remdesivirChemRxiv, 2021, 1, 1-7,
Cas no 100-02-7 (4-Nitrophenol)
P-nitrophenol(English namep-nitrophenol)Aka4-Nitrophenol(4-nitrophenol),Nitrophenols share three isomers,And neighboring-\between-\right-Nitrophenol.P-nitrophenol is colorless or yellowish crystal at room temperature,Soluble in hot water\ethanol\Ether,Soluble in caustic,Yellow in carbonate solution of alkali metals.It is easy to oxidize in the air, and the color becomes darker.Unstable at high temperature,When heated to273Started at ℃decomposition.P-nitrophenol is flammable\Toxic,Transdermal absorption,Can cause allergy.The toxic effects on humans are not fully understood.Animal experiment results: it can stimulate and inhibit the central nerve and vagal nerve endings,Hyperferritinemia and dyspnea were also present.The order of toxicity intensity of nitrophenol: para position>Interpositive body>Ortho body.
The molecular formula of p-nitrophenol isC6H5NO3.
The molecular formula of p-nitrophenol isC6H5NO3.
4-Nitrophenol structure
4-Nitrophenol
4-Nitrophenol Properties
Names and Identifiers
-
- 4-Nitrophenol
- 4-HYDROXYNITROBENZENE
- 4-NITROHYDROXYBENZENE
- ACETAMINOPHENE IMP F
- ACETAMINOPHEN IMPURITY F
- HONP
- PARA-NITROPHENOL
- P-NITROPHENOL
- 1-Hydroxy-4-nitrobenzene
- 4-hydroxy-1-nitrobenzene
- 4-Nitrofenol
- 4-nitro-pheno
- Mononitrophenol
- NCI-C55992
- Niphen
- Paranitrofenol
- Paranitrofenolo
- Phenol, p-nitro-
- Phenol,4-nitro-
- p-Hydroxynitrobenzene
- 4-Nitrophenol solution
- 4-Nitrophenol(Acetaminophen RCF)
- NSC 1317
- Nirtrphenol
- p-Nitrofenol
- p-nitro-pheno
- p-Nitrophenol
- 4-Hydroxy-1-nitrobenzene
- 4-Nitrophenol-15N
- 4-Nitrophenol, ReagentPlus(R), >=99%
- 4-Nitrophenol, certified reference material, TraceCERT(R)
- AE-562/40217722
- NPO
- NCGC00247904-01
- Epitope ID:161303
- AKOS000118985
- 4-Nitrophenol, puriss., 99%
- DB04417
- 4-Nitrophenol-1,2,6-13C3
- 4-NITROPHENOL [HSDB]
- SCHEMBL13906248
- p-nitro phenol
- 4-Nitrophenol, Reference Material
- C00870
- SCHEMBL1839
- CHEMBL14130
- 4-nitrophenol-
- MFCD00007331
- H-M-FLUORO-D-PHE-OMEHCL
- 4-Nitrophenol, spectrophotometric grade
- Paranitrophenol [French,German]
- N0220
- BDBM31678
- N-3610
- 4-nitro-phenol
- Y92ZL45L4R
- p-nitrophenol
- to_000002
- F9995-1636
- EINECS 202-811-7
- 4-nitryl phenol
- Paranitrofenol [Dutch]
- 4-Nitrophenol, PESTANAL(R), analytical standard
- Tox21_300117
- 4-Nitrophenol,
- PHENOL,4-NITRO
- HSDB 1157
- AS-13146
- EPA Pesticide Chemical Code 056301
- 4-Nitrophenol 100 microg/mL in Methanol
- Phenol, 4-nitro-
- 4-Nitrophenol, JIS special grade, >=99.0%
- InChI=1/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8
- O2NC6H4OH
- A800004
- N0161
- RPN
- NSC-1317
- P-NITROPHENOL [MART.]
- 4-Nitrophenol 10 microg/mL in Acetonitrile
- N0162
- CHEBI:16836
- 4-nitro phenol
- Caswell No. 603
- PARACETAMOL IMPURITY F [EP IMPURITY]
- bmse000223
- DTXCID201834
- N-3600
- 4-Nitrophenol, reagent grade, 98%
- NCGC00247904-02
- EN300-18010
- CAS-100-02-7
- NSC1317
- FT-0600022
- p-Nitrofenol [Czech]
- SCHEMBL14501907
- Paranitrofenolo [Italian]
- 4-Hydroxynitrobenzene
- EC 202-811-7
- NITROPHENOL, P-
- P-NITROPHENOL [MI]
- AI3-04856
- para-nitrophenol
- SGCUT00249
- SR-1C2
- 4-Nitrofenol [Dutch]
- CCRIS 2316
- RCRA waste number U170
- Tox21_202444
- 3qvu
- s6196
- UN1663
- DTXSID0021834
- PNP
- NCGC00254220-01
- NCGC00259993-01
- 4- nitrophenol
- Q656269
- Paranitrophenol
- 100-02-7
- BP-20405
- p-Nitrophenol [UN1663] [Poison]
- NS00010495
- FT-0672814
- UNII-Y92ZL45L4R
- RCRA waste no. U170
- WLN: WNR DQ
- Z57127483
- 99% (contains ~3% water)
- 4nitrophenol
- PARACETAMOL IMPURITY F (EP IMPURITY)
- Phenol, 4nitro
- P-NITROPHENOL (MART.)
- DS-005476
- pNitrofenol
- Nitrophenol (para)
- 4Hydroxynitrobenzene
- USEPA/OPP Pesticide Code: 056301
- 1ST9037-100M
- CHEBI:39362
- 4Nitrofenol
- 4-Nitrophenol Solution in Methanol, 100ug/mL
- Phenol, pnitro
- pNitrophenol
- pHydroxynitrobenzene
- phenol, 4-nitro
- RP10002
- STL281865
- para-hydroxynitrobenzene
- +Expand
-
- MFCD00007331
- BTJIUGUIPKRLHP-UHFFFAOYSA-N
- 1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H
- C1=C(C=CC(=C1)O)[N+](=O)[O-]
- 1281877
Computed Properties
- 139.02700
- 1
- 1
- 1
- 139.026943
- 10
- 123
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
- 66
Experimental Properties
- 1.82360
- 66.05000
- 6620
- 1.5723 (estimate)
- 1.6 g/100 mL (25 ºC)
- 279 °C(lit.)
- 110-115 °C (lit.)
- 0.6 mmHg ( 120 °C)
- Fahrenheit: 336.2 ° f < br / > Celsius: 169 ° C < br / >
- ethanol: soluble95%, clear, dark yellow (100 mg/mL)
- 10 mM
- Colorless to yellowish crystalline powder, with an odor like bitter almond [1]
- 4.4 (5g/l, H2O, 24℃)(anhydrous substance)
- Stable. Incompatible with strong oxidizing agents, strong bases, organics, combustible material, reducing agents. Combustible.
- Soluble in hot water \ ethanol \ ether \ chloroform [10]
- Light Sensitive
- 7.15(at 25℃)
- 320nm, 405nm
- 5.3(colorless)-7.6(Yellow)
- 0.920-0.930 g/mL at 20 °C
4-Nitrophenol Security Information
- GHS07 GHS08
- SM2275000
- 2
- 6.1
- S28-S28A-S45-S36/37-S16-S7
- III
- III
- R20/21/22; R33
- 6.1
- Xn
- UN 1663 6.1/PG 3
- H302,H312,H332,H373
- P280
- dangerous
- room temp
- III
- 20/21/22-33
- Warning
- Yes
- LD50 orally in mice, rats: 467, 616 mg/kg, K.C. Back et al., Reclassification of Materials Listed as Transportation Health Hazards (TSA-20-72-3; PB214-270, 1972)
- 6.1
- 8
4-Nitrophenol Customs Data
- 2908991010
-
China Customs Code:
2908991010
4-Nitrophenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Sodium iodide , Magnesium chloride Solvents: Tetrahydrofuran ; overnight, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Acetonitrile , 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide , 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide
Reference
Reaction Mechanism in Ionic Liquids: Kinetics and Mechanism of the Aminolysis of 4-Nitrophenyl Acetate
International Journal of Chemical Kinetics,
2016,
48(6),
337-343
,
4-Nitrophenol Raw materials
- N-(2-Hydroxyethyl)piperazine
- GS-441524
- 2-Ethylbutyl (2R)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate
- 4-Nitrophenyl acetate
4-Nitrophenol Preparation Products
4-Nitrophenol Related Literature
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1. Energy transport in carbohydrates. Part IV. Energy transfer in cyclohepta-amylose complexesG. O. Phillips,P. J. Baugh J. Chem. Soc. A 1966 387
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Garima Rathee,Heerak Chugh,Sahil Kohli,Rajesh K. Gaur,Ramesh Chandra Mater. Adv. 2023 4 1656
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Deepika Yadav,Satish Kumar Awasthi Green Chem. 2020 22 4295
-
HaoWei Jia,Li Qiu,Jin Wang RSC Adv. 2015 5 40316
-
Maryam Rajabzadeh,Hossein Eshghi,Reza Khalifeh,Mehdi Bakavoli RSC Adv. 2016 6 19331
-
6. 15N nuclear polarisation in nitration and related reactions. Part 2. p-NitrophenolAnthony H. Clemens,John H. Ridd,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1984 1667
-
Xin Qiu,Antony J. Fairbanks Org. Biomol. Chem. 2020 18 7355
-
Surjyakanta Rana,Sreekantha B. Jonnalagadda RSC Adv. 2017 7 2869
-
Archita Bhattacharjee,Md. Ahmaruzzaman RSC Adv. 2015 5 66122
-
Yetzin Rodriguez Mejía,Naveen Kumar Reddy Bogireddy RSC Adv. 2022 12 18661